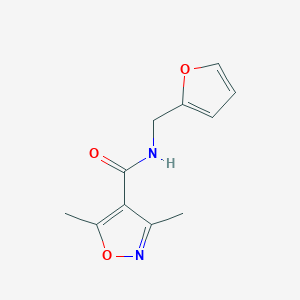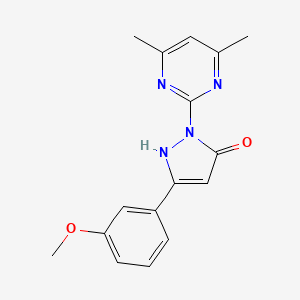
1-ethyl-4-(2-thienylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-4-(2-thienylsulfonyl)piperazine, also known as TASP, is a chemical compound that has been widely studied for its potential applications in scientific research. TASP belongs to the class of piperazine derivatives and has been found to possess several unique properties that make it a promising candidate for use in various fields of research.
Scientific Research Applications
Discovery and Bioactivity in Medicinal Chemistry
HIV-1 Reverse Transcriptase Inhibitors : A study focused on synthesizing analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, which led to more potent compounds for inhibiting HIV-1 reverse transcriptase (Romero et al., 1994).
Adenosine A2B Receptor Antagonists : Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include compounds like 1-ethyl-4-(2-thienylsulfonyl)piperazine, led to the discovery of potent adenosine A2B receptor antagonists (Borrmann et al., 2009).
Antibacterial Agents
- Pyrido(2,3-d)pyrimidine Antibacterial Agents : This study explored the antibacterial activity of compounds including this compound, showing effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Enzyme Inhibition and Antidepressant Properties
- Inhibitors in Drug Metabolism : A study identified the enzymes involved in the metabolism of a novel antidepressant, Lu AA21004, which structurally relates to this compound. The research offers insights into drug interactions and metabolic pathways (Hvenegaard et al., 2012).
Synthesis and Characterization in Chemistry
- Melanocortin Receptors Ligands : Research on piperazine analogues of the melanocortin 4 receptor agonist "THIQ" included compounds related to this compound, enhancing understanding of receptor-ligand interactions (Mutulis et al., 2004).
Analytical Chemistry Applications
- Liquid Chromatography : A new sulfonate reagent for analytical derivatization in liquid chromatography was synthesized, involving compounds structurally similar to this compound. This reagent aids in sensitive detection and tagging in chromatographic analyses (Wu et al., 1997).
Insecticides and Antidementia Agents
- Insecticidal Properties : A study on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine explored the use of similar compounds as insecticides with novel modes of action (Cai et al., 2010).
- Anti-Acetylcholinesterase Activity : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, showed significant anti-acetylcholinesterase activity, proposing potential use as antidementia agents (Sugimoto et al., 1990).
Antioxidant Properties and Polymer Synthesis
- Antioxidant Activity : The synthesis and evaluation of piperazine derivatives, including this compound, revealed compounds with significant antioxidant properties (Andonova et al., 2014).
- Hyperbranched Polymers : The polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, a process involving structures similar to this compound, is a novel method for creating hyperbranched polymers (Yan & Gao, 2000).
properties
IUPAC Name |
1-ethyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-2-11-5-7-12(8-6-11)16(13,14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZGXIATNBYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)

![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)


![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)